molecular formula C36H75N B3052781 1-Hexatriacontanamine CAS No. 45313-33-5

1-Hexatriacontanamine

Cat. No.: B3052781
CAS No.: 45313-33-5
M. Wt: 522 g/mol
InChI Key: SFIQSZSYVWZJPM-UHFFFAOYSA-N
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Description

1-Hexatriacontanamine is an organic compound with the molecular formula C₃₆H₇₅N and a molecular weight of 521.9874 g/mol . It is a long-chain primary amine, which means it has a straight-chain structure with an amine group (-NH₂) at one end. This compound is part of the broader class of aliphatic amines, which are known for their applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexatriacontanamine can be synthesized through several methods, including:

    Reductive Amination: This involves the reaction of a long-chain aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrogenation of Nitriles: Long-chain nitriles can be hydrogenated in the presence of a catalyst like Raney nickel to produce the corresponding amine.

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of nitriles due to its efficiency and scalability. The process requires high-pressure hydrogen gas and a suitable catalyst to ensure complete conversion of the nitrile to the amine.

Chemical Reactions Analysis

Types of Reactions: 1-Hexatriacontanamine undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro compounds or nitriles.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used to convert the amine to other functional groups.

Major Products:

    Oxidation: Produces nitro compounds or nitriles.

    Reduction: Produces the corresponding alkane.

    Substitution: Produces various substituted amines or other derivatives.

Scientific Research Applications

1-Hexatriacontanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hexatriacontanamine involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can affect the structure and function of biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1-Hexatriacontanamine can be compared with other long-chain amines, such as:

    1-Octadecylamine (C₁₈H₃₉N): A shorter chain amine with similar chemical properties but different applications.

    1-Tetratriacontanamine (C₃₄H₇₁N): Another long-chain amine with a slightly shorter chain length.

    1-Dotriacontanamine (C₃₂H₆₇N): Similar in structure but with a shorter chain length.

Uniqueness: this compound’s long-chain structure provides unique properties, such as higher melting and boiling points, making it suitable for specific industrial applications where stability at high temperatures is required.

Properties

IUPAC Name

hexatriacontan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H75N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37/h2-37H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIQSZSYVWZJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H75N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561596
Record name Hexatriacontan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45313-33-5
Record name Hexatriacontan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Hexatriacontanamine
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1-Hexatriacontanamine
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